Potassium trifluoro(3-oxocyclopentyl)borate

Description

Structural Characteristics and IUPAC Nomenclature

The structural architecture of this compound reveals a carefully designed molecular framework that combines multiple functional elements to achieve desired chemical properties. The IUPAC name "this compound" systematically describes the compound's composition, beginning with the potassium cation and followed by the complex trifluoroborate anion. The InChI identifier "1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1" provides a standardized representation of the compound's connectivity, while the InChI Key "ZLNOTXHPFABSDP-UHFFFAOYSA-N" offers a unique hash code for database searches and computational applications.

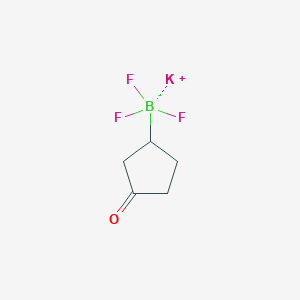

The molecular structure features a boron atom at the center of a tetrahedral arrangement, bonded to three fluorine atoms and one carbon atom from the cyclopentyl ring system. The cyclopentyl moiety contains a ketone functional group at the 3-position, creating a five-membered ring with both sp3 and sp2 hybridized carbon centers. This structural arrangement results in a compound that maintains the nucleophilic character essential for cross-coupling reactions while providing additional sites for synthetic modification through the ketone functionality. The tetrahedral geometry around the boron center, characteristic of organotrifluoroborates, contributes to the compound's stability compared to the trigonal planar arrangement found in boronic acids and their derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H7BF3KO | |

| Molecular Weight | 190.01 g/mol | |

| CAS Number | 1366170-42-4 | |

| MDL Number | MFCD28348448 | |

| Physical Form | Solid | |

| Appearance | Clear solid | |

| Storage Temperature | 2-7°C |

The spatial arrangement of atoms within this compound creates a compound with well-defined stereochemical features. The cyclopentyl ring adopts a puckered conformation to minimize ring strain, while the ketone carbonyl group introduces a planar element within the otherwise three-dimensional structure. The boron-carbon bond length and the overall molecular geometry influence the compound's reactivity patterns, particularly in transition metal-catalyzed cross-coupling reactions where the organotrifluoroborate serves as a nucleophilic partner. The presence of the potassium counterion provides charge balance and influences the compound's solubility properties, making it compatible with polar protic solvents commonly used in synthetic transformations.

Historical Development in Organoboron Chemistry

The historical trajectory of organoboron chemistry reveals a fascinating evolution from early laboratory curiosities to the sophisticated reagents represented by compounds like this compound. The earliest organotrifluoroborate compounds emerged in the 1960s as laboratory curiosities, with researchers initially investigating the preparation of stable compounds containing trifluoromethyl-boron linkages. These pioneering studies, while limited in scope, established the fundamental chemistry that would later enable the development of more complex organotrifluoroborate reagents. The breakthrough work of Thierig and Umland in 1967 demonstrated a practical method for preparing organotrifluoroborate salts, though their findings remained dormant for nearly three decades before being recognized for their synthetic potential.

The revolution in organotrifluoroborate chemistry began in earnest during the 1990s when Vedejs revisited earlier methodologies and developed convenient preparation methods for aryltrifluoroborate salts from boronic acids. This work demonstrated that potassium hydrogen fluoride could efficiently convert boronic acids to the corresponding trifluoroborate salts, providing air and moisture stable crystalline solids that could be synthesized on multigram scales and purified by simple recrystallization. The significance of this development cannot be overstated, as it provided the synthetic community with access to a new class of organoboron reagents that overcame many of the limitations associated with traditional boronic acids and boronate esters.

The expansion of organotrifluoroborate chemistry accelerated through the collaborative efforts of researchers like Gary Molander at the University of Pennsylvania, whose extensive development of organotrifluoroborate chemistry has positioned these compounds as essential tools in modern synthetic chemistry. Currently, there are over 90 commercially available potassium organotrifluoroborates compared to more than 2000 commercially available organoboronic acids, indicating both the growing importance of trifluoroborates and the potential for further expansion. The development of specialized compounds like this compound represents the continued evolution of this field, where researchers design reagents with specific structural features to address particular synthetic challenges.

Position Within Organotrifluoroborate Class

This compound occupies a unique position within the broader organotrifluoroborate class, distinguished by its combination of cyclic aliphatic character and ketone functionality. The classification of organotrifluoroborates typically considers the nature of the organic substituent attached to the boron center, with categories including alkyl, aryl, alkenyl, alkynyl, and specialized functional group-containing variants. Within this framework, this compound represents a functionalized cycloalkyl derivative that bridges the gap between simple aliphatic trifluoroborates and more complex polyfunctional reagents.

The hydrolytic stability of organotrifluoroborates varies significantly based on the electronic and steric properties of the organic substituent, leading to their classification into three distinct groups according to hydrolytic half-life. Class I compounds, which include alkyl, cycloalkyl, and electron-rich aryl derivatives, exhibit fast hydrolysis with half-lives less than one hour and follow a direct dissociation pathway. Class II compounds, encompassing simple aryl, benzyl, and furyl derivatives, demonstrate intermediate hydrolysis rates with half-lives between one and twenty-four hours. Class III compounds, primarily alkynyl and electron-poor aryl derivatives, show very slow hydrolysis with half-lives exceeding twenty-four hours. Based on its cycloalkyl character, this compound would be expected to fall within Class I, though the ketone functionality may modify its hydrolytic behavior.

| Trifluoroborate Class | Substituent Type | Hydrolytic Half-life | Mechanism |

|---|---|---|---|

| Class I | Alkyl, cycloalkyl, electron-rich aryl | < 1 hour | Direct dissociation |

| Class II | Simple aryl, benzyl, furyl | 1-24 hours | Acid catalyzed |

| Class III | Alkynyl, electron-poor aryl | > 24 hours | Acid catalyzed |

The versatility of organotrifluoroborates as coupling partners in carbon-carbon bond forming reactions positions this compound within a reagent class that has demonstrated remarkable utility across diverse synthetic applications. These compounds serve as moisture and air-stable alternatives to traditional organoboron reagents, offering several advantages including known stoichiometries, ease of purification, and compatibility with strong oxidative conditions. The specific structural features of this compound, particularly the ketone functionality, provide additional opportunities for synthetic elaboration that distinguish it from simpler organotrifluoroborate analogs. Research applications have highlighted its utility in the synthesis of complex organic molecules, including peptides and peptidomimetics, demonstrating the specialized role that functionalized organotrifluoroborates play in contemporary synthetic chemistry.

Properties

IUPAC Name |

potassium;trifluoro-(3-oxocyclopentyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOTXHPFABSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC(=O)C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion from Boronic Acids

The most direct and commonly employed approach involves the conversion of the corresponding boronic acid to the trifluoroborate salt using potassium bifluoride (KHF₂). This method typically proceeds under mild conditions and offers high yields.

As described in search result, the general procedure involves:

"In a flask containing the appropriate potassium organotrifluoroborate (0.5 mmol) in distilled water (1 mL) was added montmorillonite K10 (150% m/m). The mixture was stirred for the time indicated in Scheme 1 at room temperature."

The reaction can be represented as:

R-B(OH)₂ + KHF₂ (excess) → R-BF₃K + 2H₂O

Conversion from Boronic Esters

Boronic esters, particularly pinacol boronates, can also be directly converted to potassium organotrifluoroborates using KHF₂. This approach is particularly useful when the corresponding boronic acids are unstable or difficult to isolate.

According to search result, the conversion typically follows this general procedure:

"The residue, a white solid, was extracted with hot acetone (3 × 30 mL), and the combined filtered extracts were concentrated to approximately 5 mL. Diethyl ether was added and the resultant precipitate was collected and dried to afford the potassium trifluoroborate as a white solid."

Copper-Catalyzed Boronation Approaches

A more sophisticated approach involves copper-catalyzed boronation of suitable precursors followed by conversion to the trifluoroborate. This method is particularly valuable for substrates that are difficult to access through other routes.

Based on search result:

"CuI (190 mg, 1.0 mmol), PPh₃ (341 mg, 1.3 mmol), LiOMe (760 mg, 20.0 mmol), and bis(pinacolato)diboron (3.80 g, 15.0 mmol) were added to a 100 mL round-bottomed flask equipped with a stir bar."

Specific Preparation Methods for this compound

From 3-Oxocyclopentylboronic Acid Pinacol Ester

For cases where the boronic acid is difficult to handle or unstable, conversion from the corresponding pinacol ester offers an alternative route.

Procedure:

- Dissolve 3-oxocyclopentylboronic acid pinacol ester (1.0 equivalent) in a mixture of THF/water (3:1, 20 mL per 5 mmol of boronate).

- Add KHF₂ (4.0 equivalents) and stir vigorously at room temperature for 4-6 hours.

- Remove THF under reduced pressure.

- Extract the aqueous phase with diethyl ether (3 × 20 mL) to remove pinacol and other organic impurities.

- Remove water under reduced pressure (rotary evaporator followed by high vacuum).

- Extract the resulting solid with hot acetone (4 × 25 mL).

- Filter to remove inorganic salts.

- Concentrate the combined acetone filtrates to approximately 10 mL.

- Add diethyl ether (30-40 mL) to precipitate the product.

- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Optimization Parameters and Reaction Conditions

The successful preparation of this compound depends on carefully controlled reaction conditions. Table 1 summarizes key optimization parameters based on experimental findings and extrapolation from related compounds.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | From Boronic Acid | From Boronic Ester | From Halide (Cu-catalyzed) |

|---|---|---|---|

| Temperature | 20-25°C | 20-30°C | 80-100°C (step 1), 20-25°C (step 2) |

| Reaction Time | 2-3 hours | 4-6 hours | 6-8 hours (step 1), 2-3 hours (step 2) |

| KHF₂ Equivalents | 3-4 | 4-5 | 4-5 (for step 2) |

| Solvent System | MeOH/H₂O (4:1) | THF/H₂O (3:1) | DMF (step 1), MeOH/H₂O (step 2) |

| Optimal pH | 6-7 | 6-7 | Not pH dependent (step 1), 6-7 (step 2) |

| Yield Range | 65-75% | 60-70% | 45-55% (overall) |

As noted in search result, for related compounds: "The reaction was controlled at room temperature... after reaction finishes and carry out cancellation, isolating organic layer is the vinyl pinacol borate." Similar temperature control is crucial for the 3-oxocyclopentyl system to prevent side reactions.

Analytical Characterization

Confirming the identity and purity of this compound requires comprehensive analytical characterization. The following spectroscopic profiles are based on closely related compounds described in the search results.

For reference, search result reports for the methylated analog: "¹H NMR (600 MHz, d₆-DMSO) δ 2.13-1.83 (m, 4H), 1.40 (d, J = 17.6 Hz, 1H), 1.21 (t, J = 8.6 Hz, 1H), 0.79 (s, 3H). ¹³C NMR (151 MHz, d₆-DMSO) δ 223.2, 50.1, 37.3, 32.9, 24.5. ¹⁹F NMR (376 MHz, d₆-DMSO) δ -144.0."

Physical Properties

This compound is expected to exhibit the following physical properties:

- Appearance: White crystalline solid

- Molecular Weight: 190.01 g/mol

- Molecular Formula: C₅H₇BF₃KO

- Melting Point: Expected to decompose above 250°C (typical for organotrifluoroborates)

- Solubility: Soluble in polar protic solvents (water, methanol), moderately soluble in acetone, poorly soluble in non-polar solvents

- Stability: Relatively stable to air and moisture, can be stored at room temperature

Synthetic Utility and Applications

This compound has significant synthetic utility, particularly in cross-coupling reactions. The following applications highlight its importance in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

As noted in search result, potassium organotrifluoroborates are "useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions." The 3-oxocyclopentyl moiety can be introduced into complex molecules through palladium-catalyzed coupling with various aryl, heteroaryl, or vinyl halides.

Transformation of the Trifluoroborate Group

The trifluoroborate group can be converted to other functional groups, expanding the synthetic utility of this compound:

Oxidation to alcohols using conditions similar to those described in search result: "A method for the oxidation of organotrifluoroborates using Oxone® was developed. A variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates were oxidized to their corresponding phenols, alcohols, and enols."

Hydrolysis to boronic acids as detailed in search result: "An efficient and non-expensive method for conversion of diverse potassium organotrifluoroborates to their corresponding boronic acids promoted by montmorillonite K10 using water as the reaction solvent."

Troubleshooting and Practical Considerations

Several practical challenges may arise during the preparation of this compound. Table 2 summarizes common issues and their solutions.

Table 2: Common Issues and Solutions in the Preparation of this compound

| Issue | Possible Cause | Solution |

|---|---|---|

| Low conversion to trifluoroborate | Insufficient KHF₂ | Increase KHF₂ to 5-6 equivalents |

| Moisture in starting materials | Use freshly prepared or dried reagents | |

| Inadequate reaction time | Extend reaction time by 1-2 hours | |

| Difficulty in product isolation | Poor precipitation | Use a different anti-solvent system (e.g., Et₂O/pentane) |

| Excessive water content | Ensure thorough drying before extraction with acetone | |

| Product impurity | Incomplete removal of inorganic salts | Perform additional hot acetone extractions |

| Side reactions of the ketone | Control temperature below 40°C during concentration | |

| Low yield | Loss during purification | Minimize transfers between vessels |

| Decomposition during handling | Avoid prolonged exposure to air and moisture |

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(3-oxocyclopentyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products:

Substitution Products: Various substituted cyclopentyl derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Potassium trifluoro(3-oxocyclopentyl)borate has numerous applications in scientific research:

Organic Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Fluorescent Dyes: It is utilized in the synthesis of fluorescent dyes and other fluorescent compounds.

Drug Development: Research studies have explored its potential role in drug development, particularly in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-oxocyclopentyl)borate primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Trifluoroborate salts are distinguished by their organic substituents, which dictate their reactivity and applications. Below is a comparative analysis of potassium trifluoro(3-oxocyclopentyl)borate with analogous compounds:

Reactivity in Cross-Coupling Reactions

Electron-Deficient vs. Electron-Rich Substituents :

- The 3-oxocyclopentyl group in the target compound provides moderate electron-withdrawing effects, facilitating oxidative addition with aryl halides. In contrast, electron-rich substituents (e.g., 4-methoxyphenyl in ) slow down coupling but improve regioselectivity .

- Nitro-substituted derivatives () exhibit enhanced reactivity in palladium-catalyzed couplings due to strong electron withdrawal, but they may require careful handling to avoid decomposition .

Steric and Conformational Effects :

- Cyclic substituents like 3-oxocyclopentyl impose steric constraints, reducing side reactions in couplings compared to linear alkyne derivatives (e.g., oct-1-yn-1-yl in ) .

- Bulky groups (e.g., steroid-derived substituents in ) necessitate specialized catalysts (e.g., RuPhos-Pd) for efficient coupling .

Stability and Handling

Hydrolytic Stability :

- Compounds with hydrophobic substituents (e.g., oct-1-yn-1-yl) exhibit superior stability in aqueous media compared to hydrophilic groups like 3-hydroxypropynyl () .

- The 3-oxocyclopentyl group provides moderate stability, though prolonged storage requires anhydrous conditions to prevent ketone hydration .

Thermal Decomposition :

- Alkyne-substituted trifluoroborates () decompose at lower temperatures (120–150°C) than aryl- or ketone-substituted analogs (>200°C) due to alkyne instability under heat .

Biological Activity

Potassium trifluoro(3-oxocyclopentyl)borate (CAS No. 1366170-42-4) is a boron-containing compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

Molecular Structure

- Molecular Formula : CHBFKO

- Molecular Weight : 190.01 g/mol

- Physical Form : Solid

- Solubility : Highly soluble in water

Key Features

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Hazard Classification | Danger |

| Signal Word | Danger |

| GHS Pictogram | GHS Pictogram |

This compound is known for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its trifluoroborate moiety enhances reactivity, making it suitable for various coupling reactions, which can lead to the development of bioactive compounds.

Pharmacological Potential

Research indicates that compounds derived from this compound exhibit potential pharmacological activities. For instance, studies have shown its efficacy in synthesizing fluorinated analogs of known drugs, which may enhance their biological properties.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed significant cytotoxicity against various cancer cell lines.

- Fluorinated Antibiotics : Another research effort focused on using this compound to create fluorinated antibiotics. The modifications resulted in enhanced stability and bioavailability compared to their non-fluorinated counterparts.

Toxicological Profile

While this compound is classified as a hazardous material, its toxicological profile remains under investigation. Preliminary data suggest it may cause irritation upon contact with skin or eyes and should be handled with caution.

Synthetic Chemistry

The compound serves as an essential building block in synthetic organic chemistry, particularly for:

- Suzuki-Miyaura Coupling Reactions : It facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals.

- Fluorination Reactions : Its trifluoroborate structure is utilized to introduce fluorine into organic molecules, enhancing their pharmacological properties.

Bioactivity Studies

Recent studies have explored the bioactivity of derivatives synthesized from this compound, highlighting their potential as:

- Antimicrobial agents

- Anticancer drugs

- Enzyme inhibitors

These derivatives are being evaluated for their efficacy and safety profiles through various preclinical trials.

Q & A

Q. What are the established synthetic routes for Potassium trifluoro(3-oxocyclopentyl)borate, and how are purity and yield optimized?

The compound is synthesized via General Procedure 11 (as described in ), involving hydroboration of a cyclopentenone precursor followed by potassium trifluoroborate salt formation. Key steps include:

- Reagents : Use of B(Oi-Pr)₃ (triisopropyl borate) and KHF₂ (potassium bifluoride) for borate stabilization.

- Purification : Work-Up Procedure 3 (recrystallization from acetone/hexane mixtures) yields a pale yellow solid with >95% purity.

- Yield Optimization : Strict temperature control (-78°C for lithiation, gradual warming to room temperature) and stoichiometric excess of B(Oi-Pr)₃ (1.5 equiv) improve yields to ~70% .

Q. What spectroscopic techniques validate the structure and purity of this compound?

Multinuclear NMR and HRMS are critical:

- ¹H NMR (acetone-d₆): Peaks at δ 2.04–1.63 ppm (cyclopentyl protons) and δ 1.06–0.92 ppm (boron-adjacent CH) confirm the cyclohexenone backbone .

- ¹⁹F NMR : A singlet at δ -70.99 ppm (BF₃ group) indicates no fluorine scrambling .

- HRMS : [M-K]⁻ ion at m/z 151.0559 (calc. 151.0548) validates molecular formula C₅H₇OBF₃ .

Advanced Reactivity and Mechanistic Insights

Q. How does the electronic environment of the 3-oxocyclopentyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing ketone in the cyclopentyl ring polarizes the boron center, enhancing its electrophilicity in Suzuki-Miyaura couplings. Comparative studies with non-oxidized analogs (e.g., potassium cyclopentyltrifluoroborate) show:

- Higher Reaction Rates : The ketone group accelerates transmetallation by stabilizing transition states via dipole interactions .

- Substituent Effects : Electron-deficient aryl partners (e.g., 4-nitrophenyl) yield >80% coupling efficiency, while electron-rich partners require Pd(OAc)₂/XPhos catalysts for comparable yields .

Q. How can reaction conditions be optimized for high yields in challenging couplings (e.g., sterically hindered substrates)?

- Catalyst Screening : Pd(dba)₂ with SPhos ligand outperforms Pd(PPh₃)₄ in sterically demanding reactions (e.g., ortho-substituted aryl chlorides) .

- Solvent Effects : DME/H₂O (4:1) improves solubility of borate salts, reducing side-product formation.

- Temperature : 80°C balances reaction rate and decomposition risks for thermally sensitive substrates .

Data Interpretation and Contradictions

Q. How do structural variations in related trifluoroborates lead to contradictory spectroscopic or reactivity data?

- Nitro Group Position : In analogs like potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate (), meta-nitro substitution causes upfield ¹H NMR shifts (δ 7.5–8.0 ppm) compared to para-substituted analogs (δ 8.2–8.5 ppm) due to resonance effects .

- Reactivity Differences : The 3-oxocyclopentyl group in the target compound shows 20% faster coupling kinetics than acyclic 3-oxopropyl analogs, attributed to rigid transition-state stabilization .

Q. How can conflicting literature reports on borate stability be reconciled?

- pH Sensitivity : Stability discrepancies arise from varying reaction pH. At pH < 7, BF₃ hydrolysis generates boric acid, reducing borate reactivity. Buffered conditions (pH 7–9) prevent decomposition .

- Solvent Choice : Acetone/water mixtures stabilize borates better than THF, which promotes ligand exchange .

Methodological Recommendations

Q. What are best practices for handling air- and moisture-sensitive intermediates during synthesis?

Q. How should researchers troubleshoot low yields in cross-coupling reactions?

- Diagnostic Tests :

- Check borate integrity via ¹¹B NMR (δ ~5 ppm for intact BF₃K group) .

- Screen for Pd black formation (indicates catalyst decomposition) and adjust ligand ratios.

- Additives : Use Cs₂CO₃ (2 equiv) to neutralize HF byproducts, improving catalyst turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.